Fmoc-Phe(4-Br)-OH

Catalog No.
S1768657
CAS No.
198561-04-5
M.F
C24H20BrNO4
M. Wt
466.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-Phe(4-Br)-OH

CAS Number

198561-04-5

Product Name

Fmoc-Phe(4-Br)-OH

IUPAC Name

(2S)-3-(4-bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

Molecular Formula

C24H20BrNO4

Molecular Weight

466.3 g/mol

InChI

InChI=1S/C24H20BrNO4/c25-16-11-9-15(10-12-16)13-22(23(27)28)26-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t22-/m0/s1

InChI Key

TVBAVBWXRDHONF-QFIPXVFZSA-N

SMILES

Array

Synonyms

198561-04-5;(S)-N-Fmoc-4-bromophenylalanine;Fmoc-L-4-Bromophenylalanine;FMOC-PHE(4-BR)-OH;Fmoc-4-bromo-L-phenylalanine;FMOC-L-4-BROMOPHE;Fmoc-L-phe(4-Br)-OH;FMOC-P-BROMO-PHE-OH;FMOC-L-4-BR-PHE-OH;(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-bromophenyl)propanoicacid;Fmoc-D-4-Bromophenylalanine;N-(9-FLUORENYLMETHOXYCARBONYL)-4-BROMOPHENYL-L-ALANINE;(S)-N-(9-FLUORENYLMETHOXYCARBONYL)-(4-BROMOPHENYL)ALANINE;(2S)-3-(4-bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoicacid;(2S)-3-(4-bromophenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoicacid;4-Bromo-L-phenylalanine,N-FMOCprotected;PubChem23291;FMOC-PBR-L-PHE-OH;AC1MC15X;KSC185K3R;MLS001074424;SCHEMBL119803;FMOC-4'-BROMO-L-PHE;FMOC-P-BROMO-L-PHE-OH;CHEMBL1411271

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)Br)C(=O)O

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)Br)C(=O)O

Fmoc-l-4-bromophenylalanine

Fmoc-Phe(4-Br)-OH (CAS 198561-04-5) is a fluorenylmethyloxycarbonyl-protected, non-canonical amino acid featuring a para-bromo substituted aromatic ring. In industrial and advanced laboratory solid-phase peptide synthesis (SPPS), it serves as a dual-purpose building block: it introduces a highly directional halogen bond donor for structural optimization and provides a reactive aryl bromide handle for late-stage, on-resin palladium-catalyzed cross-coupling reactions [1]. From a procurement perspective, this compound is prioritized when standard proteinogenic amino acids lack the necessary functional handles for downstream diversification, and when balancing reagent cost against cross-coupling reactivity is critical for scaling peptide library synthesis [2].

Substituting Fmoc-Phe(4-Br)-OH with other halogenated analogs directly impacts synthetic yield and process viability. Replacing it with the cheaper Fmoc-Phe(4-Cl)-OH results in near-total failure during standard on-resin Suzuki-Miyaura cross-couplings, as the aryl chloride bond is too inert for mild palladium insertion without specialized, expensive ligands and elevated temperatures that degrade peptide backbones [1]. Conversely, substituting with Fmoc-Phe(4-I)-OH increases the reactivity but introduces significant procurement cost and synthetic risk; the aryl iodide is highly susceptible to premature dehalogenation during extended SPPS cycles or global cleavage conditions [2]. Therefore, the 4-bromo variant is strictly required to maintain the required balance of cross-coupling reactivity and SPPS stability.

On-Resin Suzuki-Miyaura Cross-Coupling Efficiency

For late-stage peptide diversification, the reactivity of the aryl halide handle is the primary procurement driver. Under standard mild aqueous/organic biphasic conditions using Pd catalysts at 37-50 °C, peptides incorporating Fmoc-Phe(4-Br)-OH routinely achieve >80% conversion to the biaryl product. In direct contrast, identical protocols applied to Fmoc-Phe(4-Cl)-OH yield <5% conversion, rendering the chloro-analog useless for mild on-resin derivatization [1].

Evidence DimensionCross-coupling conversion yield under mild conditions
Target Compound DataFmoc-Phe(4-Br)-OH: >80% conversion
Comparator Or BaselineFmoc-Phe(4-Cl)-OH: <5% conversion
Quantified Difference75+ percentage point increase in yield
ConditionsPd-catalyzed Suzuki-Miyaura coupling, 37 °C, aqueous buffer/organic solvent mix

Procuring the 4-bromo analog is mandatory for laboratories performing late-stage peptide library diversification without investing in specialized ligands or harsh conditions that risk peptide epimerization.

Halogen Bonding Strength for SAR Optimization

When engineering peptides for target binding, the magnitude of the halogen's sigma-hole dictates the strength of the resulting halogen bond with Lewis bases (e.g., protein backbone carbonyls). The 4-bromo derivative provides a robust positive electrostatic potential (sigma-hole) capable of forming stable interactions, significantly outperforming the 4-chloro derivative, which exhibits a much weaker sigma-hole and consequently lower binding affinity in structurally optimized peptide therapeutics [1].

Evidence DimensionSigma-hole magnitude and halogen bond directionality
Target Compound Data4-Br: Strong sigma-hole, highly directional bonding
Comparator Or Baseline4-Cl: Weak sigma-hole, negligible bonding contribution in aqueous media
Quantified DifferenceSignificant enhancement in target binding affinity via highly directional electrostatic interaction
ConditionsPeptide-protein interface binding assays / computational electrostatic potential mapping

Buyers focused on rational drug design must select the 4-bromo variant over the 4-chloro variant to reliably exploit halogen bonding for affinity gains.

Synthetic Stability During Extended SPPS Cycles

In the synthesis of long peptides (>20 amino acids), the stability of the halogenated residue against repeated exposure to piperidine and final TFA cleavage cocktails is critical. While Fmoc-Phe(4-I)-OH provides slightly faster cross-coupling kinetics, it suffers from measurable deiodination during extended synthesis and cleavage, leading to complex crude mixtures. Fmoc-Phe(4-Br)-OH demonstrates >98% retention of the halogen handle under identical extended SPPS conditions, drastically reducing the burden of downstream HPLC purification [1].

Evidence DimensionHalogen retention during extended SPPS and TFA cleavage
Target Compound DataFmoc-Phe(4-Br)-OH: >98% retention
Comparator Or BaselineFmoc-Phe(4-I)-OH: Susceptible to measurable deiodination (>5-10% loss depending on scavengers)
Quantified DifferenceNear-complete elimination of dehalogenated side-products
ConditionsStandard Fmoc-SPPS (20% piperidine/DMF) followed by 95% TFA cleavage

Procuring the 4-bromo derivative rather than the 4-iodo derivative minimizes batch failure and purification costs in the manufacturing of long or complex peptide sequences.

Late-Stage Peptide Library Diversification

Because Fmoc-Phe(4-Br)-OH achieves >80% conversion in mild on-resin Suzuki-Miyaura couplings, it is the standard choice for synthesizing combinatorial peptide libraries. Buyers procure this compound to insert a single reactive node that can be diversified with various aryl boronic acids post-synthesis, avoiding the need to synthesize each peptide variant from scratch [1].

Structure-Activity Relationship (SAR) Optimization via Halogen Bonding

In medicinal chemistry, replacing a native phenylalanine with Fmoc-Phe(4-Br)-OH allows researchers to probe and exploit halogen bonding interactions within a target protein's binding pocket. The strong sigma-hole of the bromine atom makes this compound the required selection over chlorinated analogs when attempting to increase binding affinity through directional non-covalent interactions [2].

Heavy-Atom Derivatization for X-Ray Crystallography

For structural biology workflows, incorporating the 4-bromo derivative into a peptide sequence provides a stable, predictable heavy atom for anomalous dispersion phasing in X-ray crystallography. Its higher resistance to dehalogenation compared to iodinated analogs ensures high homogeneity of the crystallized peptide sample [1].

XLogP3

5.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

465.05757 Da

Monoisotopic Mass

465.05757 Da

Heavy Atom Count

30

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 2 of 40 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 38 of 40 companies with hazard statement code(s):;
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Wikipedia

(2S)-3-(4-bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
(S)-N-Fmoc-4-Bromophenylalanine

Dates

Last modified: 08-15-2023

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